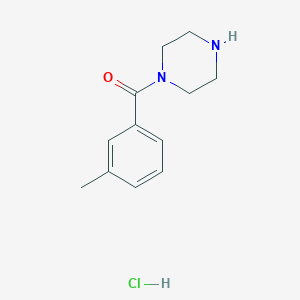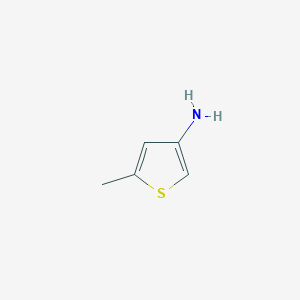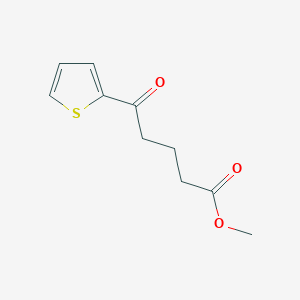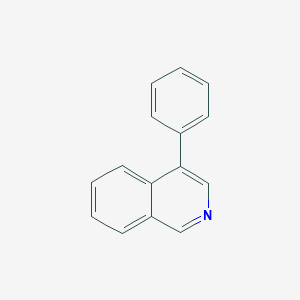![molecular formula C13H8BrN3O B177057 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine CAS No. 145731-84-6](/img/structure/B177057.png)
3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine, also known as BPO-27, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of oxadiazoles, which have been shown to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine is not fully understood. However, it has been proposed that 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine exerts its biological effects by inhibiting specific enzymes and signaling pathways. For example, 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. By inhibiting these enzymes, 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine may prevent the invasion and metastasis of cancer cells. 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Efectos Bioquímicos Y Fisiológicos
3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine has been shown to possess a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of microorganisms. 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine has also been shown to inhibit the activity of specific enzymes and signaling pathways, which may contribute to its biological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized in large quantities. 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine has also been extensively studied, and its biological effects have been well characterized. However, there are also limitations to using 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine in lab experiments. For example, 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine may have off-target effects, which could complicate the interpretation of experimental results. In addition, 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine may not be suitable for all types of experiments, and its biological effects may vary depending on the experimental conditions.
Direcciones Futuras
There are several future directions for research on 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine. One area of research is to further elucidate the mechanism of action of 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine. This could involve identifying the specific enzymes and signaling pathways that are targeted by 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine. Another area of research is to investigate the potential therapeutic applications of 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine. This could involve testing the efficacy of 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine in animal models of cancer, inflammation, and infection. Finally, future research could focus on developing new derivatives of 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine that possess improved biological activity and selectivity.
Métodos De Síntesis
The synthesis of 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine involves the reaction of 2-bromo-5-(pyridin-2-yl)-1,3,4-oxadiazole with 2-bromo-4-nitrophenylamine in the presence of a base. The resulting product is then reduced to yield 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine. This synthesis method has been optimized to yield high purity and yield of 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine.
Aplicaciones Científicas De Investigación
3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine has been extensively studied for its potential applications in scientific research. It has been shown to possess anticancer, anti-inflammatory, and antimicrobial properties. 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine has been found to possess antimicrobial activity against a wide range of microorganisms.
Propiedades
Número CAS |
145731-84-6 |
|---|---|
Nombre del producto |
3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine |
Fórmula molecular |
C13H8BrN3O |
Peso molecular |
302.13 g/mol |
Nombre IUPAC |
2-(2-bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H8BrN3O/c14-11-6-2-1-5-10(11)13-17-16-12(18-13)9-4-3-7-15-8-9/h1-8H |
Clave InChI |
CCPYCXAUSQZJHG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CN=CC=C3)Br |
SMILES canónico |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CN=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



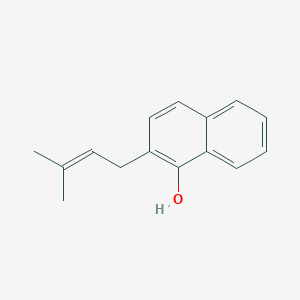
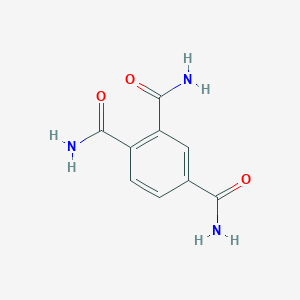
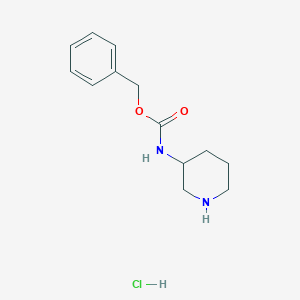

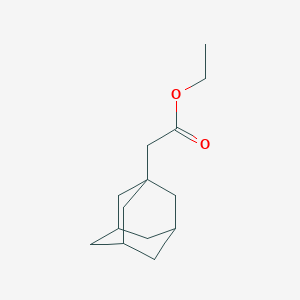
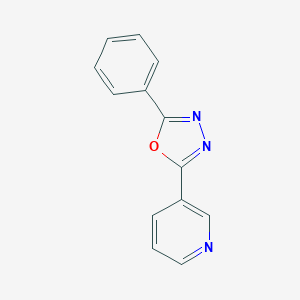
![N-{[5-(2-amino-1,3-thiazol-4-yl)thien-2-yl]methyl}acetamide](/img/structure/B176991.png)
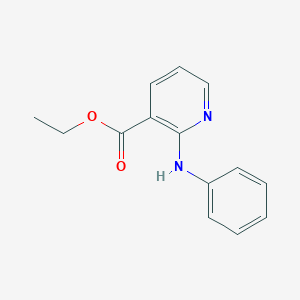
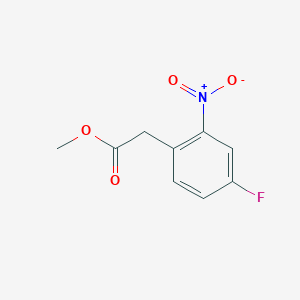
![1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate](/img/structure/B176998.png)
